molecular formula C22H25ClFN5O2 B2897368 N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine CAS No. 295330-45-9

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine

Cat. No.: B2897368
CAS No.: 295330-45-9
M. Wt: 445.92
InChI Key: DZCZBMJRPPOTAD-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine is a complex organic compound belonging to the quinazoline class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Substitution Reactions:

    Etherification: The methoxy group at the 7-position is introduced via etherification reactions, typically using methanol and an acid catalyst.

    Attachment of the Piperazine Moiety: The piperazine group is attached through nucleophilic substitution, using a suitable leaving group on the quinazoline core and piperazine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are typical for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in treating cancers and other diseases involving aberrant kinase activity.

    Biological Studies: The compound is used in studies exploring cell signaling pathways, particularly those involving receptor tyrosine kinases.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics helps in understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, thereby modulating various signaling pathways involved in cell growth, differentiation, and survival.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.

    Erlotinib: Similar to gefitinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2, used in breast cancer treatment.

Uniqueness

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct binding properties and selectivity towards certain kinases compared to other quinazoline derivatives

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-piperazin-1-ylpropoxy)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN5O2/c1-30-20-13-19-16(12-21(20)31-10-2-7-29-8-5-25-6-9-29)22(27-14-26-19)28-15-3-4-18(24)17(23)11-15/h3-4,11-14,25H,2,5-10H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCZBMJRPPOTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCNCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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